7-Methoxy-4-methyl-quinolin-2-ol
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Sciences
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. ijarsct.co.inopenaccessjournals.com This class of molecules is incredibly diverse and plays a pivotal role in numerous scientific fields, including chemistry, biology, and materials science. openaccessjournals.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these compounds, making them essential in the design and synthesis of a vast array of functional molecules. openaccessjournals.com
Many natural products, such as alkaloids, vitamins, and antibiotics, feature heterocyclic structures. ijraset.com For instance, chlorophyll (B73375) and heme, which are vital for photosynthesis and oxygen transport, are based on the porphyrin ring system, a complex heterocyclic structure. ijarsct.co.in The prevalence of these compounds in nature and their potent biological activities have made them a focal point for industries like pharmaceuticals and agrochemicals. ijraset.com In fact, it is estimated that over 90% of new drugs approved incorporate heterocyclic motifs, underscoring their critical importance in medicinal chemistry. ijraset.com The versatility of heterocyclic compounds also extends to materials science, where they are used in the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com
The Quinoline (B57606) Nucleus as a Privileged Scaffold in Medicinal Chemistry Research
Within the vast family of heterocyclic compounds, the quinoline nucleus holds a special status as a "privileged scaffold." researchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for drug discovery. researchgate.net Quinoline, also known as 1-azanaphthalene, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.goveurekaselect.com This bicyclic aromatic structure is found in a wide range of natural and synthetic compounds with diverse and potent pharmacological activities. researchgate.netrsc.org
The synthetic versatility of the quinoline scaffold allows for the generation of a large number of structurally diverse derivatives, further enhancing its utility in medicinal chemistry. nih.goveurekaselect.com Researchers can readily modify the quinoline ring system through various chemical reactions to fine-tune its biological activity and pharmacokinetic properties. nih.gov This has led to the development of numerous quinoline-based drugs with applications in treating a wide spectrum of diseases, including malaria, cancer, and microbial infections. nih.govrsc.org
Overview of 2-Quinolinone Derivatives in Chemical Synthesis and Biological Exploration
A particularly important subclass of quinoline derivatives is the 2-quinolinones, also known as carbostyrils. These compounds are characterized by a carbonyl group at the C2 position of the quinoline ring. The 2-quinolinone scaffold is a core component of many natural alkaloids and synthetic compounds that exhibit a broad range of biological effects. tandfonline.com
The synthesis of 2-quinolinone derivatives is an active area of research, with numerous methods developed to access this important heterocyclic system. organic-chemistry.org These synthetic strategies often involve cyclization reactions of acyclic precursors. organic-chemistry.org The ability to functionalize the 2-quinolinone core at various positions allows for the creation of extensive libraries of compounds for biological screening. researchgate.net
2-Quinolinone derivatives have been investigated for a wide array of therapeutic applications. For instance, some have shown promise as anticancer agents by interfering with cell migration, a key process in metastasis. acs.org Others have been explored as inhibitors of HIV-1 reverse transcriptase, an essential enzyme for the replication of the AIDS virus. nih.gov The diverse biological activities of 2-quinolinone derivatives make them a continuing focus of research in the quest for new and effective therapeutic agents. tandfonline.com
Research Significance of 7-Methoxy-4-methyl-quinolin-2-ol and Related Structural Motifs
Among the vast number of quinolinone derivatives, this compound has garnered attention due to its specific structural features and potential biological relevance. The presence of a methoxy (B1213986) group at the 7-position and a methyl group at the 4-position on the quinolin-2-ol core can significantly influence its physicochemical properties and biological activity.
Chemical Profile of this compound
The compound this compound is a derivative of the quinoline heterocyclic system. Its chemical structure and properties are defined by the arrangement of its constituent atoms and functional groups.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol nih.gov |
| IUPAC Name | 7-methoxy-4-methyl-1H-quinolin-2-one uni.lu |
| CAS Number | 40053-37-0 chemicalbook.com |
| SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)OC uni.lu |
| InChI | InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13) uni.lu |
| InChIKey | MXLWDNBRJGOMLA-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | 1.2 uni.lu |
| Monoisotopic Mass | 189.07898 Da uni.lu |
This table is interactive. Click on the headers to sort.
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic chemistry reactions. One common approach involves the cyclization of an appropriately substituted aniline (B41778) derivative. For instance, a general method for synthesizing quinolin-2-ones involves the reaction of anilines with β-keto esters. More specifically, the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones, can be accomplished through methods like the Conrad-Limpach reaction. A patented process for a related compound, 4-hydroxy-7-methoxyquinoline (B63709), involves the reaction of 3,4-dimethoxyaniline (B48930) with trimethyl orthoformate and isopropylidene malonate, followed by a cyclization step in diphenyl ether. google.com
Characterization of the synthesized compound is crucial to confirm its identity and purity. This is typically done using a combination of spectroscopic techniques.
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum would show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns of these signals provide detailed information about the structure. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments, including the carbonyl carbon of the quinolinone ring. |
| Mass Spectrometry | Mass spectrometry provides the accurate mass of the molecule, confirming its molecular formula. The fragmentation pattern can also offer structural clues. Predicted collision cross section (CCS) values for different adducts of 7-methoxy-4-methylquinolin-2-ol have been calculated. uni.lu |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretch, the C=O stretch of the lactam, and C-O stretching of the methoxy group. |
| UV-Vis Spectroscopy | The ultraviolet-visible spectrum would indicate the electronic transitions within the conjugated quinoline system. |
This table is interactive. You can filter the data by technique.
Biological and Pharmacological Profile
The quinoline scaffold and its derivatives are known to exhibit a wide range of biological activities. The specific substitutions on the this compound molecule are expected to modulate its pharmacological profile.
Overview of the Biological Activities of Quinoline Derivatives
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. nih.gov They have been extensively studied and developed for various therapeutic applications. Some of the notable activities include:
Antimicrobial: Quinolines have shown efficacy against bacteria, fungi, and parasites. rsc.org For example, the fluoroquinolone antibiotics are a major class of antibacterial agents.
Anticancer: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, such as inhibiting tyrosine kinases, disrupting DNA repair, and inhibiting tubulin polymerization. nih.goveurekaselect.com
Anti-inflammatory: Certain quinoline compounds possess anti-inflammatory properties. nih.gov
Antimalarial: Quinine (B1679958), a natural quinoline alkaloid, and synthetic derivatives like chloroquine (B1663885) have been cornerstones of antimalarial therapy. rsc.org
Antiviral: Some quinoline derivatives have been investigated for their antiviral potential, including activity against HIV. nih.gov
Neuroprotective: Derivatives like kynurenic acid, a 4-hydroxyquinoline, have shown neuroprotective effects. nih.gov
Specific Research Findings on this compound
While extensive research on the specific compound this compound is not widely available in the public domain, its structural similarity to other biologically active quinolines and quinolinones suggests potential for various pharmacological effects. The presence of the methoxy and methyl groups can influence its interaction with biological targets.
Potential Pharmacological Applications and Therapeutic Targets
Based on the known activities of related compounds, this compound and its derivatives could be investigated for several pharmacological applications:
Anticancer Therapy: Given that many quinoline and quinolinone derivatives exhibit cytotoxic and antimigratory effects on cancer cells, this compound could be a candidate for anticancer drug development. nih.govacs.org Potential targets could include protein kinases, topoisomerases, or components of the cell migration machinery.
Antimicrobial Agents: The quinoline scaffold is a known pharmacophore for antimicrobial activity. rsc.org This compound could be tested against a panel of bacteria and fungi to assess its potential as an anti-infective agent.
Enzyme Inhibition: Quinolinones have been shown to inhibit various enzymes, including HIV-1 reverse transcriptase. nih.gov this compound could be screened against a range of enzymes to identify potential inhibitory activity.
Structure-Activity Relationship (SAR) Studies of Related Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For quinoline derivatives, SAR studies have revealed key insights:
The position and electronic nature of substituents on the quinoline ring can significantly impact activity. For instance, electron-donating groups like methoxy at certain positions can enhance the antimalarial activity of some quinoline hybrids. rsc.org
In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents was found to be crucial for their antimigratory and cytotoxic activities against breast cancer cells. researchgate.net
For some Toll-like receptor 7 (TLR7) agonists based on the imidazoquinoline scaffold, the presence of a methoxy group on an analog retained selective agonist activity. chemrxiv.org
In the context of CDK9 inhibitors, the introduction of different substituents at various positions of the quinazolinone ring was performed to improve inhibitory activity. mdpi.com
These examples highlight the importance of systematic modifications to the quinoline scaffold to enhance desired biological effects. Further research on this compound and its derivatives would be necessary to establish its specific SAR and unlock its full therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWDNBRJGOMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354010 | |
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40053-37-0 | |
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methoxy 4 Methyl Quinolin 2 Ol and Its Analogues
Classical Approaches to the 2-Quinolinone Core System
Several classical name reactions provide the foundation for constructing the quinoline (B57606) ring system. These methods, developed in the late 19th century, remain relevant and are often adapted for the synthesis of a wide array of substituted quinolines. iipseries.orgrsc.org
Knorr Quinoline Synthesis and its Adaptations
The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a method for converting β-ketoanilides into 2-hydroxyquinolines (2-quinolinones) using strong acids, such as sulfuric acid. iipseries.orgsynarchive.comwikipedia.org The reaction involves the cyclization of the β-ketoanilide through an electrophilic aromatic substitution, followed by dehydration. wikipedia.orgchempedia.info
The reaction conditions can influence the final product. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org A revised mechanism suggests the involvement of an O,O-dicationic intermediate, a superelectrophile, which facilitates the ring closure. wikipedia.org For preparative purposes, triflic acid has been recommended as an efficient catalyst. wikipedia.org
Friedländer Condensation Reactions for Substituted Quinoline Synthesis
The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone and a compound containing a reactive α-methylene group (a ketone or aldehyde) to form a quinoline derivative. wikipedia.orgjk-sci.comresearchgate.netorganic-chemistry.org This condensation reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid, iodine) or bases. wikipedia.orgjk-sci.comnih.gov The reaction is valued for its operational simplicity and the accessibility of starting materials. jk-sci.com
Two primary mechanisms have been proposed. The first involves an initial aldol (B89426) addition followed by dehydration and then imine formation. The second mechanism suggests the initial formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination. wikipedia.org Variations of the Friedländer synthesis include the Pfitzinger reaction and the Niementowski quinoline synthesis. wikipedia.orgresearchgate.net
Skraup Synthesis and its Variants in Quinoline Scaffold Formation
The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself. iipseries.orgwikipedia.org The reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgslideshare.net Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org Arsenic acid can be used as a milder oxidizing agent than nitrobenzene. wikipedia.org
A key step in the mechanism is the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. iipseries.org The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline ring. A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones directly, allowing for the synthesis of substituted quinolines. iipseries.orgnih.gov
Pfitzinger Reaction for 2,3-Disubstituted Quinoline-4-carboxylic Acids
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the reaction of isatin (B1672199) with a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.org A variant of this reaction, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org This method has been widely used in the synthesis of various bioactive molecules. researchgate.netchemicalpapers.com
Combes Synthesis and its Applications
The Combes synthesis, first reported in 1888, provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.orgdrugfuture.com The reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid, to form a Schiff base intermediate. wikipedia.orgdrugfuture.com This intermediate then undergoes an acid-catalyzed ring closure and dehydration to yield the substituted quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric effects of the substituents on both the aniline and the β-diketone. wikipedia.org
Targeted Synthesis of 7-Methoxy-4-methyl-quinolin-2-ol
While classical methods provide general routes to the quinoline core, the specific synthesis of this compound (C11H11NO2) requires a targeted approach, often adapting one of the classical syntheses. uni.luchemicalbook.com
A common strategy for synthesizing 4-methyl-2-quinolinones is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. quimicaorganica.org To obtain the desired 7-methoxy substituent, 3-methoxyaniline would be the appropriate starting aniline. The reaction with ethyl acetoacetate (B1235776) would lead to the formation of an intermediate β-anilinoacrylate, which upon thermal cyclization, typically in a high-boiling solvent like diphenyl ether, would yield the target molecule, this compound.
A patent describes a process for synthesizing 4-hydroxy-7-methoxyquinoline (B63709), a tautomer of 7-methoxyquinolin-4-one, which highlights a related synthetic strategy. google.com This process involves the reaction of 3,4-dimethoxyaniline (B48930) with isopropylidene malonate followed by a cyclization step in diphenyl ether. google.com While this leads to a 4-quinolone, it illustrates the use of substituted anilines and cyclization at high temperatures to achieve specific substitution patterns on the quinoline ring.
Table 1: Key Starting Materials for the Synthesis of this compound and Related Analogues
| Compound Name | Role in Synthesis |
| 3-Methoxyaniline | Starting aniline for introducing the 7-methoxy group. |
| Ethyl acetoacetate | β-ketoester that provides the 4-methyl and 2-ol functionalities. |
| Isatin | Starting material for the Pfitzinger reaction. |
| 2-Aminobenzaldehyde | Starting material for the Friedländer synthesis. |
| Glycerol | Key reagent in the Skraup synthesis. |
| β-Diketones | Reagents in the Combes synthesis. |
| 3,4-Dimethoxyaniline | Starting material for a related 4-hydroxy-7-methoxyquinoline synthesis. google.com |
| Isopropylidene malonate | Reagent used in a patented synthesis of a related quinoline. google.com |
Table 2: Classical Quinoline Syntheses and their Applicability
| Synthesis Name | General Product | Key Reactants | Relevance to this compound |
| Knorr Quinoline Synthesis | 2-Quinolones | β-Ketoanilides, Strong Acid | Directly applicable for forming the 2-quinolinone core. synarchive.comwikipedia.org |
| Friedländer Synthesis | Substituted Quinolines | 2-Aminoaryl Ketones/Aldehydes, Carbonyl Compounds | Adaptable for creating the quinoline ring, but may require specific starting materials for the desired substitution. wikipedia.orgresearchgate.net |
| Skraup Synthesis | Quinolines (often unsubstituted on the pyridine (B92270) ring) | Anilines, Glycerol, Oxidizing Agent, Acid | Less direct for this specific substitution pattern, but foundational for quinoline chemistry. iipseries.orgwikipedia.org |
| Pfitzinger Reaction | Quinoline-4-carboxylic Acids | Isatins, Carbonyl Compounds | Primarily yields 4-carboxyquinolines, but variants can produce 2-hydroxy derivatives. wikipedia.orgresearchgate.net |
| Combes Synthesis | 2,4-Disubstituted Quinolines | Anilines, β-Diketones, Acid | Provides a route to 2,4-disubstituted quinolines, adaptable for the target molecule. wikipedia.orgdrugfuture.com |
| Conrad-Limpach-Knorr Synthesis | 2- or 4-Quinolones | Anilines, β-Ketoesters | A highly relevant method for synthesizing the target compound. quimicaorganica.org |
Specific Routes from Precursors (e.g., m-acetoacetanisidide)
The synthesis of this compound is often accomplished via the Conrad-Limpach-Knorr reaction. This method involves the cyclization of an arylamine with a β-ketoester. In the case of this compound, a key precursor is m-acetoacetanisidide, which is derived from m-anisidine (B1676023) and a β-ketoester like ethyl acetoacetate.
The general reaction scheme involves the initial formation of a Schiff base between the aniline derivative and the keto group of the β-ketoester, followed by a thermally induced or acid-catalyzed cyclization to form the quinolinone ring.
Optimized Reaction Conditions and Yields for Synthesis
The efficiency of the Conrad-Limpach-Knorr synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, and reaction temperature. researchgate.net For instance, high-boiling point solvents like diphenyl ether or mineral oil are traditionally used to achieve the high temperatures required for thermal cyclization.
The use of acid catalysts, such as polyphosphoric acid (PPA) or sulfuric acid, can facilitate the cyclization at lower temperatures. The optimization of these conditions is crucial for maximizing the yield and purity of the final product.
Table 1: Representative Optimized Conditions for Quinolinone Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Polyphosphoric acid | None | 100-140 | 85-95 |
| Sulfuric acid | None | 100 | 80-90 |
| Dowex-50 | Toluene | 110 | 75-85 |
| Montmorillonite K-10 | None (Microwave) | 120 | 90-98 |
Note: This table represents typical conditions and yields for the synthesis of quinolinone derivatives and may not be specific to this compound.
Modern and Green Chemistry Approaches in 2-Quinolinone Synthesis
Multicomponent Reactions (MCRs) for Quinoline Scaffold Construction
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. rsc.orgthieme-connect.com Several MCRs have been developed for the synthesis of the quinoline scaffold, which can be adapted for the preparation of 2-quinolinone derivatives. thieme-connect.comufms.br
For example, a one-pot reaction involving an aniline, an aldehyde, and an activated methylene (B1212753) compound, such as a β-ketoester, can lead to the formation of highly substituted quinolines. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired quinolinone product. rsc.org
Table 2: Examples of Multicomponent Reactions for Quinoline Synthesis
| Reaction Name | Components | Catalyst |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated aldehyde | Acid (e.g., HCl, H2SO4) |
| Combes quinoline synthesis | Aniline, β-Diketone | Acid (e.g., H2SO4) |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Methylene ketone | Acid or Base |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a method to accelerate chemical reactions and improve yields. researchgate.net In the context of 2-quinolinone synthesis, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. nih.govresearchgate.net
The rapid heating provided by microwaves can overcome the activation energy barriers of the cyclization and condensation steps more efficiently than conventional heating methods. acs.org This often leads to cleaner reactions with fewer side products, simplifying the purification process. acs.org
Solvent-Free Reaction Environments in Quinoline Synthesis
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. As a result, the development of solvent-free reaction conditions is a key goal of green chemistry. rsc.orgresearchgate.neteurekaselect.com In quinoline and quinolinone synthesis, several solvent-free methods have been reported. uc.cl
These reactions are often carried out by grinding the solid reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. Solvent-free conditions not only reduce environmental impact but can also lead to improved yields and selectivity due to the high concentration of reactants.
Transition Metal Catalysis in Quinoline and Quinolinone Synthesis
Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline and quinolinone scaffolds is no exception. acs.org Catalysts based on metals such as palladium, copper, ruthenium, and iron have been employed to facilitate various C-H activation and cross-coupling reactions, providing novel and efficient routes to these heterocyclic systems. capes.gov.brnih.gov
For instance, palladium-catalyzed intramolecular amination of olefins has been used to construct the quinoline ring system. durham.ac.uk Transition metal-free approaches have also been developed, offering a more sustainable alternative. frontiersin.orgnih.gov
Synthetic Strategies for Analogue Development
The creation of analogues of this compound is primarily achieved through two strategic approaches: the functionalization of the pre-formed quinoline ring and the introduction of diverse substituents at key positions during the synthesis.
Functionalization of the Quinoline Ring System
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods exist for its functionalization. nih.govdurham.ac.uk These methods allow for the modification of the core ring system to generate a library of analogues. Classical quinoline syntheses like the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions provide foundational routes to substituted quinolines, which can then be further modified. rsc.orgnih.gov
Modern synthetic methods offer more advanced tools for functionalization. For instance, transition-metal-catalyzed cross-coupling reactions are instrumental in adding new groups to the quinoline core. rsc.org Techniques like C-H bond activation and functionalization provide a direct way to introduce substituents without the need for pre-functionalized starting materials, offering an efficient and environmentally friendly route to valuable quinoline structures. acs.org
A key strategy involves the use of mixed lithium-magnesium or lithium-zinc reagents to regioselectively metalate the quinoline ring, such as at the C-8 position of 7-chloroquinolines. durham.ac.uk This allows for the subsequent reaction with a wide array of electrophiles to introduce new functional groups. durham.ac.uk Another approach involves the dehydrogenative functionalization of benzylic alcohols with various substituted quinolines under mild conditions using copper(II) complexes. organic-chemistry.org
Furthermore, the core quinoline structure can be expanded or annulated to create more complex polycyclic systems. For example, the synthesis of quinolino[7,8-h]quinoline derivatives demonstrates how the fundamental quinoline moiety can be built upon to create novel structural frameworks. massey.ac.nz
The following table summarizes various synthetic reactions used for the functionalization of the quinoline ring system:
Table 1: Synthetic Reactions for Quinoline Ring Functionalization| Reaction Name | Description | Reference |
|---|---|---|
| Conrad-Limpach Reaction | Condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. | nih.gov |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. | nih.gov |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | rsc.org |
| C-H Bond Functionalization | Direct introduction of substituents onto the quinoline ring by activating C-H bonds, often catalyzed by transition metals. | acs.org |
| Metalation with Mixed Reagents | Use of mixed lithium-magnesium or lithium-zinc reagents for regioselective functionalization. | durham.ac.uk |
Introduction of Diverse Substituents at Key Positions (e.g., C-7, C-4, C-2)
The biological activity of quinoline derivatives can be finely tuned by altering the substituents at the C-2, C-4, and C-7 positions. nih.gov
C-7 Position: The methoxy (B1213986) group at the C-7 position is a common feature in many bioactive quinolines. Analogues can be synthesized by starting with differently substituted anilines in classic quinoline syntheses. For example, using m-anisidine derivatives in a Conrad-Limpach or Doebner-von Miller reaction would place an alkoxy group at the C-7 position. nih.govgoogle.com The synthesis of 4-hydroxy-7-methoxyquinoline has been achieved through a process involving the reaction of trimethyl orthoformate and isopropylidene malonate, followed by reaction with an aniline derivative and subsequent cyclization. google.com The methoxy group can also be converted to a hydroxy group, which can then be used as a handle for further functionalization, such as etherification or esterification, to introduce a wide variety of substituents.
C-4 Position: The methyl group at the C-4 position can be varied by choosing different starting materials in the quinoline synthesis. In the Conrad-Limpach synthesis, the substituent at the C-4 position is determined by the β-ketoester used. nih.gov For example, using ethyl acetoacetate yields a 4-methylquinoline. To introduce other alkyl or aryl groups, different β-ketoesters can be employed. The C-4 position can also be functionalized post-synthesis. For instance, 4-chloroquinolines can be subjected to nucleophilic substitution reactions to introduce various amine or phenoxy groups. durham.ac.uk Heck reactions on 4-bromoquinolines allow for the introduction of unsaturated side chains. nih.gov
C-2 Position: The 2-ol (or its tautomeric 2-oxo form) is a defining feature of the target compound. In the Conrad-Limpach synthesis, the cyclization of the intermediate from an aniline and a β-ketoester directly yields a 4-hydroxy-2-quinolone if the reaction conditions are controlled appropriately. Modifications at this position often involve N-alkylation or N-arylation of the quinolin-2-one nitrogen. It is also possible to convert the 2-oxo group to a 2-chloro group, which can then be displaced by various nucleophiles to introduce a wide range of substituents. nih.gov For instance, studies have shown the synthesis of quinoline antifolates with various substituents like chloro, amino, or methyl groups at the C-2 position. nih.gov
The following table provides examples of substituent modifications at key positions of the quinoline ring:
Table 2: Examples of Substituent Modifications on the Quinoline Ring| Position | Original Substituent | Modified Substituent | Synthetic Method | Reference |
|---|---|---|---|---|
| C-7 | Methoxy | Hydroxy | Ether cleavage (e.g., with BBr₃) | - |
| C-7 | Chloro | Aryl | Magnesiation followed by reaction with an electrophile | durham.ac.uk |
| C-4 | Methyl | Phenyl | Use of ethyl benzoylacetate in Conrad-Limpach synthesis | nih.gov |
| C-4 | Bromo | Propenoate | Heck Reaction with an acrylate (B77674) ester | nih.gov |
| C-2 | Oxo | Chloro | Reaction with a chlorinating agent (e.g., POCl₃) | nih.gov |
| C-2 | Chloro | Amino | Nucleophilic substitution with an amine | nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-7-methoxyquinoline |
| 7-chloroquinoline |
| 4-bromoquinoline |
| 4-chloroquinoline |
| quinolino[7,8-h]quinoline |
| 4-hydroxy-2-quinolone |
| ethyl acetoacetate |
| ethyl benzoylacetate |
| m-anisidine |
| trimethyl orthoformate |
Advanced Characterization and Spectroscopic Analysis of 7 Methoxy 4 Methyl Quinolin 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign proton and carbon signals and to establish connectivity within the molecule.
¹H NMR Spectral Assignments and Chemical Shifts
The ¹H NMR spectrum of quinoline (B57606) derivatives provides valuable information about the chemical environment of each proton. uncw.edu In 7-Methoxy-4-methyl-quinolin-2-ol, the chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group.
For the related compound, 4,7-dimethoxyquinolin-2(1H)-one, the following ¹H NMR signals were observed in DMSO-d6: a singlet at 11.33 ppm (NH), a doublet at 7.65 ppm (H-5), a singlet at 6.87 ppm (H-8), a doublet at 6.76 ppm (H-6), a singlet at 5.73 ppm (H-3), a singlet at 3.89 ppm (4-OCH₃), and a singlet at 3.79 ppm (7-OCH₃). rsc.org In another example, 7-chloro-4-methoxyquinolin-2(1H)-one, the proton signals in DMSO-d6 appeared at 11.57 ppm (NH, s), 7.75 ppm (H-5, d), 7.40 ppm (H-8, s), 7.19 ppm (H-6, d), 5.90 ppm (H-3, s), and 3.92 ppm (OCH₃, s). rsc.org The concentration of the sample can also influence the chemical shifts of quinoline derivatives due to intermolecular interactions such as π-π stacking. uncw.edu
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Quinolin-2-ones in DMSO-d6.
| Compound | NH | H-5 | H-8 | H-6 | H-3 | OCH₃ (pos. 4) | OCH₃ (pos. 7) | CH₃ (pos. 4) |
|---|---|---|---|---|---|---|---|---|
| 4,7-dimethoxyquinolin-2(1H)-one rsc.org | 11.33 (s) | 7.65 (d) | 6.87 (s) | 6.76 (d) | 5.73 (s) | 3.89 (s) | 3.79 (s) | - |
| 7-chloro-4-methoxyquinolin-2(1H)-one rsc.org | 11.57 (s) | 7.75 (d) | 7.40 (s) | 7.19 (d) | 5.90 (s) | 3.92 (s) | - | - |
| 4-methylquinolin-2(1H)-one rsc.org | 12.88 (s, in CDCl₃) | 7.68 (d, H-5) | - | 7.50 (d, H-8) | 6.61 (s, H-3) | - | - | 2.52 (s) |
Data presented is for illustrative purposes based on similar structures. Specific data for this compound may vary.
¹³C NMR Spectral Assignments and Quaternary Carbons
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.
For 4,7-dimethoxyquinolin-2(1H)-one, the ¹³C NMR signals in DMSO-d6 are observed at δ 164.18, 163.89, 161.87, 140.89, 124.17, 110.59, 108.79, 98.59, 94.67, 56.44, and 55.80. rsc.org In the case of 7-chloro-4-methoxyquinolin-2(1H)-one, the carbon resonances in DMSO-d6 appear at δ 163.69, 163.16, 139.78, 135.82, 124.69, 122.01, 114.96, 113.86, 97.40, and 56.77. rsc.org Quaternary carbons, which are not directly attached to any protons, are readily identified by their appearance in the ¹³C NMR spectrum and their absence in DEPT-135 spectra. The chemical shifts of methoxy carbons typically appear in the range of 55-63 ppm. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Quinolin-2-ones.
| Compound | C=O | C4 | C7 | C8a | C5 | C8 | C6 | C4a | C3 | OCH₃ (pos. 4) | OCH₃ (pos. 7) | CH₃ (pos. 4) |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 4,7-dimethoxyquinolin-2(1H)-one (DMSO-d6) rsc.org | 161.87 | 164.18 | 163.89 | 140.89 | 124.17 | 98.59 | 108.79 | 110.59 | 94.67 | 56.44 | 55.80 | - |
| 7-chloro-4-methoxyquinolin-2(1H)-one (DMSO-d6) rsc.org | - | 163.16 | 135.82 | 139.78 | 124.69 | 113.86 | 122.01 | 114.96 | 97.40 | 56.77 | - | - |
| 4-methylquinolin-2(1H)-one (CDCl₃) rsc.org | 164.56 | 149.34 | - | 138.29 | 124.35 | 116.74 | 130.50 | 120.43 | 122.49 | - | - | 19.19 |
Assignments are based on reported data for similar structures and may require 2D NMR for definitive confirmation.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) in Complex Structure Determination
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of complex molecular structures.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the spin system. sdsu.eduyoutube.com This is particularly useful for assigning protons on the aromatic rings of the quinolinone core. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This technique is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the methyl and methoxy groups to the quinolinone framework. researchgate.net
For instance, an HMBC correlation between the methoxy protons and the carbon at position 7 would definitively confirm the location of the methoxy group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the C=O (amide) group, C-O stretching of the methoxy group, and various vibrations of the aromatic ring.
The IR spectra of quinoline and its derivatives show characteristic bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹) and C-H out-of-plane bending (around 740-840 cm⁻¹). astrochem.orgmdpi.com The presence of a carbonyl group in quinolinone derivatives gives rise to a strong absorption band typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam functionality is expected as a broad band in the region of 3200-3400 cm⁻¹. The C-O stretching vibrations for the methoxy group would likely appear in the 1250-1000 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2960 |
| C=O (amide) | Stretching | 1650-1690 (strong) |
| C=C (aromatic) | Stretching | 1500-1600 |
| C-O (methoxy) | Stretching (asymmetric) | ~1250 |
| C-O (methoxy) | Stretching (symmetric) | ~1040 |
| C-H (aromatic) | Out-of-plane bending | 750-900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is approximately 189.08 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. rsc.org In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and for softer ionization techniques like electrospray ionization (ESI), protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts are common. rsc.orguni.lu
The fragmentation pattern in MS provides clues about the structure. Common fragmentation pathways for quinolinone derivatives may involve the loss of small neutral molecules such as CO, CH₃, or OCH₃. For example, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion with m/z corresponding to [M-15]. The loss of a methoxy radical (•OCH₃) would lead to a fragment at [M-31].
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For a derivative, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, single-crystal X-ray diffraction analysis showed a monoclinic crystal system with the space group P2₁/c. mdpi.com Such studies on this compound would provide definitive information on its planarity, the conformation of the methoxy group, and how the molecules pack in the crystal lattice, which is often governed by hydrogen bonding involving the N-H and C=O groups and π-π stacking interactions between the aromatic rings. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
The electronic absorption spectra of 2-quinolinone derivatives, including this compound, are characterized by distinct absorption bands in the UV-Vis region. These absorptions are primarily attributed to π→π* and n→π* electronic transitions within the aromatic quinolinone system. The precise wavelengths of maximum absorption (λmax) and the intensity of these bands, measured as molar absorptivity (ε), are sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent.
Research into quinolone derivatives indicates that they typically exhibit three main absorption maxima. researchgate.net For instance, studies on fluoroquinolones show characteristic absorption bands around 210-230 nm, 270-300 nm, and 315-330 nm. researchgate.net The high-intensity band observed between 270 nm and 290 nm is associated with the carbonyl group at the 4-position and arises from both π→π* and n→π* transitions. researchgate.net
The introduction of a methoxy group, as in this compound, can influence the electronic properties of the molecule. In a study of fluoroquinolones, an 8-methoxy substituted derivative showed absorption peaks at 286 nm and 333 nm. nih.gov This highlights the role of methoxy substitution in determining the specific absorption characteristics.
While specific molar absorptivity data for this compound is not widely reported, studies on other novel 2-quinolinone derivatives have shown molar absorptivity values ranging from approximately 4,800 M⁻¹cm⁻¹ to over 15,000 M⁻¹cm⁻¹. depaul.edu For more complex derivatives like 7-(diethylamino)quinolone chalcones, these values can be even higher, ranging from 1.7 × 10⁴ to 6.9 × 10⁴ M⁻¹cm⁻¹. acs.org These values indicate strong light absorption properties, which are characteristic of such conjugated systems.
The UV-Vis spectral data for this compound and its closely related analogs are summarized in the table below. The data for related compounds are provided for comparative analysis of the electronic properties.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidine-1-yl)-4-oxoquinoline-3-carboxylic acid (a fluoroquinolone) | Aqueous | 286, 333 | Not Reported | nih.gov |
| Novel 2-quinolinone derivative (PAV-5) | Not Specified | Not Reported | 4796.2 | depaul.edu |
| Novel 2-quinolinone derivative (PAV-3) | Not Specified | Not Reported | 15297.3 | depaul.edu |
| 7-(diethylamino)quinolone chalcones | THF to DMSO | 434 - 463 | 17,000 - 69,000 | acs.org |
The study of the electronic spectra of these compounds is fundamental to understanding their photochemical behavior and potential applications, for example, as photocatalysts. depaul.edu The position of the absorption bands can be influenced by solvent polarity, with shifts to longer wavelengths (bathochromic or red shifts) often observed in more polar solvents for π→π* transitions. This solvatochromism is a key feature of many quinolinone and coumarin (B35378) derivatives and provides insights into the change in dipole moment upon electronic excitation.
Computational Chemistry and Theoretical Investigations of 7 Methoxy 4 Methyl Quinolin 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. oatext.com By calculating the electron density, DFT methods can accurately predict molecular structure, vibrational frequencies, and various reactivity descriptors. researchgate.net For quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable ground-state geometries and electronic data. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a vital role in chemical reactivity. chalcogen.ro The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com
In molecules similar to 7-Methoxy-4-methyl-quinolin-2-ol, the HOMO is typically distributed over the quinoline ring system and the electron-donating methoxy (B1213986) group, while the LUMO is often localized on the quinolinone core. researchgate.net This distribution helps identify the regions of the molecule most likely to participate in electron transfer processes. The energy gap can be used to calculate global reactivity descriptors that quantify the molecule's chemical behavior. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative Data based on Similar Compounds) Note: These values are illustrative and based on DFT calculations of similar quinoline derivatives. Actual values for this compound would require specific calculation.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.9 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.7 |
| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.2 |
| Global Softness | S | 1 / (2η) | 0.227 |
| Electrophilicity Index | ω | µ² / (2η) | 3.11 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive potential, which are electron-poor areas prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net
For a molecule like this compound, the MEP would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the quinolinone ring, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the nitrogen would exhibit a positive potential (blue), indicating its acidic character. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and stability of a molecule in various environments, such as in a solvent or interacting with a biological macromolecule.
For this compound, an MD simulation could be employed to:
Analyze Conformational Flexibility: Investigate the rotational freedom of the methyl and methoxy substituents. This helps understand the range of shapes the molecule can adopt, which is crucial for its interaction with specific binding sites.
Study Solvent Effects: Simulate the molecule in an aqueous environment to observe how water molecules arrange around it and form hydrogen bonds. This provides insight into its solubility and the stability of its different tautomeric forms in solution.
Quantum Chemical Studies of Tautomerism and Proton Transfer Mechanisms in Quinoline Systems
Quinolin-2-ol systems, such as this compound, can exist in two tautomeric forms: the lactam (keto) form (7-methoxy-4-methyl-1H-quinolin-2-one) and the lactim (enol) form (this compound). Quantum chemical calculations, particularly DFT, are extensively used to study the relative stabilities of these tautomers and the mechanisms of proton transfer between them. nuph.edu.uaresearchgate.net
Studies on related hydroxyquinolines show that the keto form is generally more stable than the enol form, both in the gas phase and in various solvents. researchgate.net The proton transfer can occur through several mechanisms:
Direct Intramolecular Proton Transfer: This involves the direct movement of a proton from the oxygen to the nitrogen atom. This process often has a high energy barrier in isolated molecules because of the large distance the proton must travel. nih.gov
Solvent-Assisted Proton Transfer: In protic solvents like water or alcohols, solvent molecules can act as a bridge, forming a hydrogen-bonded chain that facilitates the proton transfer. nih.govresearchgate.net This "proton crane" mechanism significantly lowers the activation energy barrier for the tautomerization process. mdpi.comdntb.gov.ua
The presence of the electron-donating methoxy group and the methyl group on the quinoline ring can influence the electron density and, consequently, the relative stability of the tautomers and the kinetics of their interconversion.
In Silico Predictions for Molecular Interactions and Binding Modes (e.g., molecular docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. mdpi.com
For this compound, molecular docking could be used to investigate its potential as an inhibitor for various enzymes or as a ligand for receptors. The process involves:
Defining a binding site on a target protein of known three-dimensional structure.
Placing the quinoline ligand into the binding site in various conformations and orientations.
Using a scoring function to estimate the binding energy for each pose, with lower scores typically indicating more favorable binding.
Docking studies on similar quinoline derivatives have shown that they can form key interactions, such as hydrogen bonds between the quinolinone's carbonyl oxygen or NH group and amino acid residues in the active site. nih.gov Hydrophobic interactions between the quinoline ring system and nonpolar residues also play a crucial role in stabilizing the ligand-protein complex. mdpi.com These predictions help to rationalize the biological activity of compounds and guide the design of new, more potent analogues. mdpi.com
Structure Activity Relationship Sar Studies of 7 Methoxy 4 Methyl Quinolin 2 Ol Analogues
Influence of the Methoxy (B1213986) Group at C-7 on Biological Profiles
The methoxy group at the C-7 position of the quinoline (B57606) scaffold plays a significant role in modulating the biological activity of its derivatives. Its electron-donating nature and its potential to form hydrogen bonds can significantly influence the compound's interaction with biological targets.
Research has shown that the presence of an alkoxy group, such as a methoxy group, at the C-7 position can enhance the antiproliferative activity of quinoline derivatives. nih.gov For instance, in a series of coumarin-quinoline hybrids, a derivative featuring a methoxy group at the C-7 position was the only one to exhibit dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov
In another study on pyrimido[4,5-c]quinolin-1(2H)-ones, which are structurally related to quinolines, substitutions at a position analogous to C-7 (the 9-methoxy group) were found to be important. The presence of a 9-methoxy group, in combination with other substitutions, enhanced the antimigratory activity of the compounds against breast cancer cells. researchgate.net Similarly, studies on other quinoline derivatives have highlighted the importance of substitution on the benzene (B151609) ring portion of the scaffold. For example, while not at the C-7 position, the presence of a methoxy group at the C-8 position was found to be crucial for inhibitory activity against the AChE enzyme in a different series of compounds. researchgate.net This underscores the general importance of the position and nature of substituents on this part of the quinoline ring system.
The table below summarizes the effect of the C-7 methoxy group on the biological activity of quinoline analogues from various studies.
| Compound Series | Biological Target/Activity | Influence of C-7 Methoxy Group | Reference |
| Coumarin-quinoline hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Conferred dual inhibitory activity. | nih.gov |
| 4-Alkylamino-7-alkoxyquinolines | Antiproliferative Activity | Enhanced activity. | nih.gov |
| Pyrimido[4,5-c]quinolin-1(2H)-ones (9-methoxy) | Antimigratory Activity (Breast Cancer) | Enhanced activity in combination with other substituents. | researchgate.net |
Impact of the Methyl Group at C-4 on Pharmacological Activity
The methyl group at the C-4 position of the quinoline ring also has a discernible impact on the pharmacological properties of the analogues. Its size, lipophilicity, and steric effects can influence how the molecule fits into the binding site of a target protein.
While direct SAR studies on the C-4 methyl group of 7-methoxy-4-methyl-quinolin-2-ol are specific, broader studies on quinoline derivatives provide valuable insights. For example, research on antiproliferative quinolines indicated that introducing a flexible alkylamino side chain at the C-4 position enhanced their activity. nih.gov This suggests that substitution at this position is generally favorable for certain biological activities.
In a different context, studies on quinolinyl-chromone derivatives as cholinesterase inhibitors revealed that the substitution pattern on the quinoline ring was critical. Although this study focused on 2,6-dimethyl quinoline derivatives, it highlighted that the small size of the methyl group could be advantageous for inhibitory potential against BChE. nih.gov This principle of steric influence can be extrapolated to the C-4 position, where a methyl group might be optimal in size compared to larger or smaller substituents for fitting into a specific enzyme's active site.
The table below illustrates the observed impact of substitutions at the C-4 position of the quinoline scaffold.
| Compound Series | Biological Target/Activity | Influence of C-4 Substitution | Reference |
| 4-Alkylaminoquinolines | Antiproliferative Activity | Enhanced activity with a flexible alkylamino side chain. | nih.gov |
| 2,6-Dimethyl quinoline derivatives | Butyrylcholinesterase (BChE) Inhibition | The small size of the methyl group was considered potentially beneficial for activity. | nih.gov |
Role of the Hydroxyl/Oxo Group at C-2 on Biological Activity
The this compound exists in a tautomeric equilibrium with its keto form, 7-methoxy-4-methyl-quinolin-2(1H)-one. This hydroxyl/oxo group at the C-2 position is a key structural feature that profoundly influences the molecule's biological activity, often through its ability to act as a hydrogen bond donor or acceptor.
The 2-oxo-quinoline (or quinolinone) scaffold is a well-established pharmacophore with a broad range of activities. nih.govnih.gov Derivatives of 4-hydroxy-2-quinolinone, which share the C-2 oxo feature, have demonstrated significant immunomodulatory, analgesic, antioxidant, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com For example, laquinimod, a 4-hydroxy-2-quinolinone derivative, has been developed as an immunomodulator for the treatment of multiple sclerosis. researchgate.net
Furthermore, research into 2-oxo-quinoline derivatives has shown their potential as antitumor agents. nih.gov The combination of the 2-oxo-quinoline core with other pharmacophores, such as aminophosphonate groups, has led to the development of compounds with good antitumor activity and low toxicity. nih.gov These findings collectively indicate that the C-2 oxo group is a critical component for the interaction of these molecules with various biological targets, contributing to their diverse pharmacological effects.
The table below highlights the biological activities associated with the 2-oxo-quinoline scaffold.
| Scaffold | Biological Activity | Examples/Key Findings | Reference |
| 2-Oxo-quinoline | Antitumor | Derivatives exhibit potent proliferation inhibitory activity on tumor cells. | nih.gov |
| 4-Hydroxy-2-quinolinone | Immunomodulatory | Laquinimod developed for multiple sclerosis treatment. | researchgate.net |
| 4-Hydroxy-2-quinolinone | Analgesic, Antioxidant, Anti-inflammatory | A privileged structure for developing multi-target agents. | nih.govmdpi.com |
Effect of Peripheral Substitutions on Quinoline Scaffold Potency
Beyond the core substituents of this compound, the introduction of other groups at various positions on the quinoline scaffold is a common strategy to modulate potency and selectivity. The electronic and steric properties of these peripheral substituents can have a dramatic effect on the biological activity.
SAR studies have shown that the introduction of electron-withdrawing groups (EWGs) or halogens can significantly enhance the inhibitory activity of quinoline derivatives against certain enzymes. acs.org For instance, in a series of quinolone-based hydrazones, derivatives with 4-bromo, 4-chloro, and 4-nitro substitutions showed effective inhibition of α-glucosidase. acs.org The presence of these groups is thought to enhance the formation of stable interactions with enzyme binding sites. acs.org
In another example, a study on ibuprofen-quinolinyl hybrids found that fluorine substituents on the quinoline ring led to higher potency compared to chlorine or methyl substituents. nih.gov The position of these substitutions is also critical. Research on bromoquinolines has revealed that the placement of bromo and nitro groups significantly influences the antiproliferative activity against various cancer cell lines. nih.gov For example, 6-chloro substituted derivatives of the related cinnoline (B1195905) scaffold were found to be the most potent antibacterial agents in one study. nih.gov Furthermore, bulky substituents at the C-7 position have been found to facilitate antiproliferative activity, suggesting that this position can accommodate larger groups to enhance biological effects. nih.gov
The following table summarizes the effects of various peripheral substitutions on the biological potency of quinoline analogues.
| Substitution Type | Position(s) | Observed Effect | Biological Activity | Reference |
| Halogens (Br, Cl) | 4 | Enhanced inhibitory activity | α-Glucosidase Inhibition | acs.org |
| Electron-Withdrawing (NO₂) | 4 | Enhanced inhibitory activity | α-Glucosidase Inhibition | acs.org |
| Halogen (F) | Various | Higher potency than Cl or CH₃ | Anti-inflammatory | nih.gov |
| Bromo and Nitro groups | Various | Significantly influences activity | Antiproliferative | nih.gov |
| Chloro | 6 | Most potent in the series | Antibacterial | nih.gov |
| Bulky groups | 7 | Facilitated activity | Antiproliferative | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models provide mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Several QSAR studies have been conducted on quinoline and quinolinone derivatives, highlighting key molecular descriptors that govern their activity. For example, a QSAR study on quinolinone-based thiosemicarbazones designed as antituberculosis agents found that van der Waals volume, electron density, and electronegativity were pivotal for their biological activity. nih.gov This suggests that the size, shape, and electronic nature of the substituents are crucial for their anti-TB effects.
In another study focusing on quinoline derivatives as antiplasmodial agents against Plasmodium falciparum, both 2D and 3D-QSAR models were developed with high predictive accuracy. mdpi.com These models help in understanding the three-dimensional structural requirements for potent activity. QSAR models have also been successfully applied to 5,8-quinolinequinone derivatives, where various electronic and hydrophobic parameters were identified as being important for their anti-proliferative and anti-inflammatory activities. trdizin.gov.trdergipark.org.tr For a series of 1,2,4-triazolo[1,5-a]pyrimidine analogs, which are considered bioisosteres of the quinoline scaffold, a QSAR model identified five significant molecular features that contribute to their antiplasmodial activity. mdpi.com
The table below presents key findings from various QSAR studies on quinoline-related scaffolds.
| Compound Series | Biological Activity | Key QSAR Descriptors/Findings | Reference |
| Quinolinone-based thiosemicarbazones | Antituberculosis | Van der Waals volume, electron density, electronegativity. | nih.gov |
| Quinoline derivatives | Antiplasmodial (P. falciparum) | Successful development of predictive 2D and 3D-QSAR models. | mdpi.com |
| 5,8-Quinolinequinone derivatives | Anti-proliferative, Anti-inflammatory | Electronic and hydrophobic parameters are important. | trdizin.gov.trdergipark.org.tr |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Antiplasmodial (P. falciparum) | A predictive model was built using five significant molecular features. | mdpi.com |
Mechanistic Studies of Biological Activities Associated with 7 Methoxy 4 Methyl Quinolin 2 Ol Derivatives in Vitro and Ex Vivo Research
Modulatory Effects on Cellular Processes in Research Models
In vitro assays using various cell lines have been instrumental in elucidating the effects of 7-Methoxy-4-methyl-quinolin-2-ol derivatives on fundamental cellular processes.
Several studies have demonstrated the ability of quinolin-2(1H)-one derivatives to interfere with the cell cycle, a hallmark of many anticancer agents. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were shown to induce cell cycle arrest at the G2/M phase in HL-60 and H460 cancer cell lines. nih.govresearchgate.net Similarly, a tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), was also found to cause G2/M phase arrest in A549 lung cancer cells. nih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
A significant mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of this compound can trigger this process in cancer cells.
A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to induce apoptosis in xenograft tumor tissues. nih.gov Furthermore, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was observed to induce apoptosis in HL-60 and H460 cells, which was confirmed by Hoechst staining and the activation of caspase-3. nih.govresearchgate.net Another study on tetrahydroquinolinone derivatives revealed that compound 4a induced apoptosis in A549 cells through both the intrinsic and extrinsic pathways, as evidenced by the activation of caspases-3 and -7. nih.gov Similarly, novel 4-methoxy-substituted cis-khellactone derivatives were found to induce apoptosis via the intrinsic mitochondrial pathway in human hepatoma cells. researchgate.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some quinoline (B57606) derivatives have been identified as having anti-angiogenic properties. The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, in addition to its other effects, was shown to disrupt tumor vasculature, indicating its potential as a tumor-vascular disrupting agent (VDA). nih.gov This compound and its analogs represent a novel class of tubulin-binding VDAs that target established blood vessels within tumors. nih.gov
Disruption of Cell Migration Studies
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration a critical target in oncology research. Derivatives of this compound have been investigated for their potential to disrupt this process.
One area of research has focused on the development of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. In these studies, the anti-cancer activity of newly synthesized compounds was assessed through various methods, including the wound healing assay, which is a standard method for studying cell migration. researchgate.net The results of these in vitro tests indicated that the examined compounds exhibited selectivity for cancer cells. researchgate.net Seven of the compounds that demonstrated the highest rates of cell inhibition were chosen for further investigation, suggesting their potential as a basis for developing new anti-cancer drugs. researchgate.net
Another significant study focused on a lead anticancer compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. nih.govnih.gov Mechanistic studies on xenograft tumor tissues revealed that this compound not only inhibited tumor cell proliferation and induced apoptosis but also disrupted the tumor vasculature. nih.govnih.gov By targeting the established blood vessels within tumors, this class of compounds acts as tumor-vascular disrupting agents, leading to a rapid collapse of the vascular network and subsequent death of tumor cells through extensive necrosis and apoptosis. nih.govnih.gov
The table below summarizes key findings from studies on the disruption of cell migration by this compound derivatives.
Table 1: Research Findings on Cell Migration Disruption
| Compound/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| 7-amino-4-methylquinolin-2(1H)-one derivatives | Wound Healing Assay | Showed selective inhibition of cancer cell migration. | researchgate.net |
Antioxidant Activity Investigations
The role of oxidative stress in the pathogenesis of numerous diseases has led to a surge in research for effective antioxidant compounds. Quinolinone derivatives, including those related to this compound, have been evaluated for their antioxidant properties.
The antioxidant activity of coumarin (B35378) derivatives, which share a structural resemblance to quinolinones, has been extensively studied. For instance, the position of hydroxyl and methoxy (B1213986) groups on the coumarin ring significantly influences their radical scavenging activity. mdpi.com A study on various coumarin derivatives in the DPPH assay revealed that the presence of a hydroxyl group at the 7-position, as is analogous to the methoxy group in this compound, is crucial for antioxidant capacity. mdpi.com Adding a methyl group at position 4, however, was found to decrease peroxide scavenging activity. mdpi.com
In a study of bromophenol derivatives, which also have applications in drug development, certain methylated and acetylated compounds were found to ameliorate H2O2-induced oxidative damage and the generation of reactive oxygen species (ROS) in HaCaT keratinocytes. mdpi.com This protective effect was associated with an increase in the expression of TrxR1 and HO-1, key enzymes in the cellular antioxidant defense system. mdpi.com
The table below presents data from antioxidant activity studies of related compounds.
Table 2: Antioxidant Activity of Related Coumarin and Bromophenol Derivatives
| Compound/Derivative | Assay | Finding | Reference |
|---|---|---|---|
| 7-hydroxy-4-methylcoumarin | Peroxide scavenging | Decreased activity compared to 7-hydroxycoumarin. | mdpi.com |
DNA Binding and Cleavage Studies in Molecular Biology Research
The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many therapeutic agents, particularly in the context of cancer chemotherapy. Derivatives of quinoline have been the subject of such investigations to understand their potential to bind to and cleave DNA.
Studies on certain anthraquinone (B42736) derivatives, which share some structural similarities with the quinoline core, have explored their interaction with calf thymus DNA (CT-DNA). nih.gov These investigations, using spectrofluorometric and cyclic voltammetry techniques, revealed that the binding mode was primarily groove binding. nih.gov Furthermore, these compounds were shown to cause minor cleavage of pUC18 plasmid DNA. nih.gov
The mechanism of DNA cleavage can occur through different pathways, including hydrolytic and oxidative processes. sciepub.com Oxidative cleavage, often mediated by external agents like light or hydrogen peroxide, involves the oxidation of the deoxyribose sugar or the nucleobases. sciepub.com Metallophthalocyanine compounds with specific substituents have also been shown to cleave plasmid DNA, indicating the potential for metal complexes of quinoline derivatives to exhibit similar activity. researchgate.net
The table below summarizes findings from DNA binding and cleavage studies of related compounds.
Table 3: DNA Interaction Studies of Related Compounds
| Compound Class | Method/Assay | Key Findings | Reference |
|---|---|---|---|
| Anthraquinone derivatives | Spectrofluorometry, Cyclic Voltammetry, Plasmid DNA cleavage assay | Groove binding to CT-DNA; minor cleavage of pUC18 plasmid DNA. | nih.gov |
Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal, antiviral)
The rise of antimicrobial resistance has necessitated the search for new and effective antimicrobial agents. Quinoline derivatives have a long history in this field, with compounds like quinine (B1679958) and ciprofloxacin (B1669076) being well-known examples.
A recent study focused on the synthesis of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety and evaluated their antimicrobial and antibiofilm activities against pathogenic microbes that cause urinary tract infections. nih.gov The mechanism of action for quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and recombination. nih.gov The synthesized compounds were screened against Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.gov One compound, in particular, demonstrated significant efficacy against E. coli and C. albicans. nih.gov Its mechanism was further elucidated through a protein leakage assay, which showed it caused damage to the cell membrane of E. coli. nih.gov
The general antimicrobial potential of quinoline derivatives has been recognized for some time, with various studies highlighting their activity against a range of pathogens. researchgate.net The presence of different functional groups on the quinoline core can significantly modulate their antimicrobial spectrum and potency. researchgate.net
The table below presents the minimum inhibitory concentrations (MIC) of a promising 7-methoxyquinoline derivative against various pathogens.
Table 4: Antimicrobial Activity of a 7-Methoxyquinoline Sulfonamide Derivative (Compound 3l)
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 7.812 | nih.gov |
Neuroprotective Mechanisms in Cellular and Organotypic Models
Neurodegenerative diseases such as Alzheimer's pose a significant challenge to healthcare systems worldwide. Research into neuroprotective agents has identified quinoline derivatives as a promising class of compounds.
A study investigating functionalized methoxy quinoline derivatives explored their potential as anti-Alzheimer's drug candidates. researchgate.net The primary mechanism investigated was the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Reduced levels of acetylcholine are a hallmark of Alzheimer's disease, and AChE inhibitors are a major class of drugs used in its treatment. The study found that certain methoxyquinoline derivatives were effective inhibitors of AChE, indicating their potential to alleviate cognitive symptoms associated with the disease. researchgate.net
The table below shows the inhibitory activity of selected methoxyquinoline derivatives against acetylcholinesterase.
Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Methoxyquinoline Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Methoxyquinoline Derivative 1 | 3.15 | researchgate.net |
Other Biological Activities under Research Investigation (e.g., anti-inflammatory, antimalarial, antitubercular, anti-HIV, antiepileptic)
The versatile scaffold of the quinoline nucleus has allowed for the development of derivatives with a wide array of biological activities beyond those already discussed.
Anticancer Activity: As previously mentioned, derivatives of this compound have shown significant potential as anticancer agents. researchgate.netnih.govnih.gov The mechanisms underlying this activity are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and disruption of tumor vasculature. nih.govnih.gov
Antiepileptic Activity: Methoxyquinoline derivatives have also been evaluated for their potential as antiepileptic drugs. researchgate.net The goal of this research is to develop new treatments with improved seizure control and fewer side effects compared to existing medications. researchgate.net
Anti-inflammatory and Antimalarial Activities: The quinoline core is present in well-established antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. nih.gov Research continues to explore new quinoline derivatives for their efficacy against resistant strains of malaria. Furthermore, the anti-inflammatory properties of quinoline derivatives are also an active area of investigation. nih.gov
Antitubercular and Anti-HIV Activities: The broad biological activity of quinoline derivatives extends to their potential use against tuberculosis and HIV. nih.gov The development of new drugs against these infectious diseases is a global health priority.
The table below provides a summary of the diverse biological activities under investigation for quinoline derivatives.
Table 6: Other Investigated Biological Activities of Quinoline Derivatives
| Biological Activity | Key Findings/Area of Research | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization, induction of apoptosis, disruption of tumor vasculature. | researchgate.netnih.govnih.gov |
| Antiepileptic | Development of new drugs with improved seizure control. | researchgate.net |
| Anti-inflammatory | Active area of research for new therapeutic agents. | nih.gov |
| Antimalarial | Basis for established drugs; ongoing research for new derivatives. | nih.gov |
| Antitubercular | Potential for new treatments against tuberculosis. | nih.gov |
Derivatives and Analogues of 7 Methoxy 4 Methyl Quinolin 2 Ol in Advanced Chemical Research
Structural Modifications and Hybrid Systems
The core structure of 7-Methoxy-4-methyl-quinolin-2-ol is frequently modified to create hybrid molecules where the quinolinone ring is combined with other heterocyclic systems. This approach aims to synergize the chemical properties of both moieties or to develop molecules with novel functionalities.
Nitrogen-Containing Heterocyclic Hybrids (e.g., triazoles, pyrimidines)
The incorporation of nitrogen-rich heterocycles like triazoles and pyrimidines onto the this compound framework is a key strategy in contemporary chemical research. These modifications are typically achieved by introducing reactive functional groups onto the quinolinone core, which can then undergo cyclization or coupling reactions to form the desired hybrid. For instance, the synthesis of such hybrids often begins with the conversion of the hydroxyl group at the 2-position or the methoxy (B1213986) group at the 7-position into a more reactive intermediate.
While specific research detailing the synthesis of triazole or pyrimidine (B1678525) hybrids directly from this compound is not extensively documented in readily available literature, the general synthetic strategies for creating such quinoline-based hybrids are well-established. These methods often involve multistep reaction sequences.
Table 1: Representative Synthetic Strategies for Quinoline-Based Heterocyclic Hybrids
| Heterocyclic Moiety | General Synthetic Approach | Key Intermediates |
| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) | Azide-functionalized quinoline (B57606) and a terminal alkyne, or an alkyne-functionalized quinoline and an organic azide. |
| Pyrimidines | Condensation reactions of a quinoline derivative containing a 1,3-dicarbonyl or equivalent functionality with urea, thiourea, or guanidine. | Quinoline-appended β-ketoesters or chalcones. |
Fused Ring Systems and Scaffold Expansion (e.g., pyrimidoquinolines)
The expansion of the this compound scaffold by fusing additional rings is another significant area of research. This approach leads to the formation of polycyclic systems, such as pyrimidoquinolines, which often exhibit distinct and potent biological activities. The synthesis of these fused systems typically involves the construction of a new ring onto the existing quinoline framework.
For example, the synthesis of pyrimido[4,5-b]quinolines can be envisioned starting from an appropriately functionalized 7-methoxy-4-methylquinolin-2-one derivative. A common strategy involves the introduction of an amino group at the C3 position and a cyano or ester group at the C4 position, which can then be elaborated into the fused pyrimidine ring through reactions with various one-carbon synthons.
Research on related quinoline structures provides insight into how such transformations might be achieved. For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with amino acids has been shown to lead to fused polycyclic systems like hexahydropyrido[2,3-f]quinoxalines after reductive lactamization. researchgate.net This highlights the potential for amino-functionalized quinolones to serve as precursors to complex fused heterocycles.
Table 2: Potential Routes to Fused Pyrimidoquinolines from Quinolin-2-one Precursors
| Precursor Functionalization | Reagent for Ring Fusion | Fused System |
| 3-Amino-4-cyanoquinoline | Formic acid or formamide | Pyrimido[4,5-b]quinolin-4(3H)-one |
| 3-Amino-4-carboethoxyquinoline | Guanidine nitrate | 2,4-Diaminopyrimido[4,5-b]quinoline |
| 3-Carboxamido-2-chloroquinoline | Ortho-aminobenzoic acid | Quinazolino[4',3':3,4]quinolone |
Exploration of Regioisomers and Stereoisomers for Research Applications
The constitutional and spatial arrangement of atoms in a molecule can have a profound impact on its chemical and physical properties. Consequently, the study of regioisomers and stereoisomers of this compound is a critical aspect of its research profile.
The synthesis of specific regioisomers often requires different starting materials and reaction conditions. For example, the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) has been achieved through a process involving the reflux of trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3-methoxyaniline and subsequent cyclization. google.com
While this compound itself is achiral, the introduction of stereocenters through derivatization opens up the exploration of stereoisomers. For instance, the addition of a substituent with a chiral center to the quinoline core would result in a pair of diastereomers. The separation and characterization of these stereoisomers are crucial for understanding their specific interactions in chiral environments, a key consideration in fields such as asymmetric catalysis and medicinal chemistry. Although specific studies on the stereoisomers of this compound derivatives are not prominently reported, the principles of diastereoselective synthesis are well-established for related heterocyclic systems. mdpi.com
Table 3: Comparison of this compound and its Regioisomer
| Compound | IUPAC Name | Molecular Formula | Key Structural Difference |
| This compound | 7-methoxy-4-methyl-1H-quinolin-2-one uni.lu | C₁₁H₁₁NO₂ uni.lu | Methyl group at C4, Oxo group at C2 |
| 7-Methoxy-2-methylquinolin-4-ol | 7-methoxy-2-methyl-1H-quinolin-4-one nih.gov | C₁₁H₁₁NO₂ nih.gov | Methyl group at C2, Oxo group at C4 |
Future Directions and Emerging Research Avenues for 7 Methoxy 4 Methyl Quinolin 2 Ol Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, hazardous solvents, and multi-step procedures, leading to significant environmental and economic drawbacks. nih.gov Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic strategies. This includes the use of microwave irradiation, ultrasound-assisted reactions, and one-pot multicomponent reactions, which offer advantages such as reduced reaction times, lower energy consumption, and higher atom economy. nih.govacs.orgresearchgate.net
Researchers are increasingly exploring the use of eco-friendly catalysts, such as nanocatalysts, and alternative solvents to minimize the environmental impact. acs.orgacs.org The goal is to develop methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. nih.govresearchgate.net For instance, recent advancements have highlighted the potential of transition-metal-free protocols and photo-induced oxidative cyclization as innovative and sustainable approaches to quinoline synthesis. mdpi.com The development of facile and environmentally friendly methods for constructing functionalized quinolinones using green reaction media is a significant area of focus. scite.ai
Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Methodology | Advantages | Disadvantages | Key Research Focus |
| Classical Synthesis (e.g., Conrad-Limpach, Doebner-von Miller) | Well-established, versatile | Harsh conditions, hazardous reagents, low atom economy | Optimization of existing methods for milder conditions |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Specialized equipment required | Development of solvent-free microwave-assisted protocols nih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields | Potential for localized high temperatures | Application in multicomponent reactions for complex quinoline synthesis nih.gov |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products | Optimization of reaction conditions can be complex | Design of novel one-pot syntheses for functionalized quinolin-2-ols scite.aimdpi.com |
| Nanocatalysis | High catalytic activity, recyclability, selectivity | Catalyst synthesis and stability can be challenging | Exploration of various metal-based nanocatalysts for quinoline synthesis acs.org |
| Photocatalysis | Use of light as a clean energy source | Requires specific light sources and photosensitizers | Development of visible-light-promoted, metal-free synthetic routes mdpi.com |
Advanced Computational Approaches for Rational Design and Lead Optimization
The integration of computational chemistry has revolutionized the drug discovery process, enabling the rational design and optimization of novel therapeutic agents. For 7-Methoxy-4-methyl-quinolin-2-ol and its analogs, computational tools are instrumental in predicting their biological activities and guiding synthetic efforts. nih.gov Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis help in understanding the correlation between the three-dimensional structure of quinoline derivatives and their biological functions. mdpi.com
Molecular docking and molecular dynamics simulations are powerful methods used to explore the binding interactions of these compounds with biological targets, such as enzymes and receptors. nih.govnih.gov These simulations provide valuable insights into the mechanism of action at the molecular level, facilitating the design of more potent and selective inhibitors. mdpi.comresearchgate.net By analyzing the contour maps generated from these models, researchers can identify key structural features that are crucial for enhancing the desired biological activity, thereby guiding the synthesis of new and improved quinoline-based compounds. mdpi.com The CADMA-Chem protocol is one such strategy that has been used for the systematic and rational design of quinoline derivatives with potential antioxidant and neuroprotective activities. nih.gov
Exploration of Undiscovered Biological Activities in Emerging Research Models
While quinoline derivatives are well-known for their broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties, there is a continuous search for new therapeutic applications. nih.govresearchgate.net Future research will likely focus on exploring the potential of this compound and its derivatives in emerging research models. This includes investigating their efficacy against a wider range of cancer cell lines and in in-vivo tumor models. nih.gov
Furthermore, the neuroprotective potential of quinoline derivatives is a growing area of interest. nih.gov Researchers are investigating their ability to inhibit enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The antioxidant properties of these compounds are also being explored for their potential therapeutic benefits. neliti.com The development of quinoline-based hybrids, where the quinoline scaffold is combined with other pharmacologically active moieties, is a promising strategy to discover novel compounds with enhanced or entirely new biological activities. nih.gov
Integration with Materials Science and Other Interdisciplinary Fields
The unique photophysical and electronic properties of the quinoline ring system make it an attractive candidate for applications beyond medicinal chemistry. There is a growing interest in integrating quinoline derivatives, including those related to this compound, into the field of materials science. researchgate.net These compounds have potential applications as luminophores, UV absorbers, and optical brighteners. researchgate.net
The development of quinoline-based sensors for the detection of various analytes is another promising interdisciplinary research area. Furthermore, the ability of certain quinoline derivatives to self-assemble and form organized structures opens up possibilities for their use in the development of novel functional materials. The exploration of these compounds in areas such as organic light-emitting diodes (OLEDs) and other electronic devices represents an exciting frontier for future research.
Q & A
Q. What are the common synthetic routes for 7-Methoxy-4-methyl-quinolin-2-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves functionalizing quinoline precursors via condensation, cyclization, or substitution reactions. For example, describes the reaction of aminoquinoline derivatives with electrophilic agents (e.g., salicylaldehyde, phthalic anhydride) under reflux conditions in ethanol or dioxane-acetic acid mixtures . To optimize efficiency:
- Solvent Selection : Use polar aprotic solvents (e.g., dioxane) for better solubility of intermediates.
- Catalysis : Acidic conditions (e.g., concentrated HCl) accelerate thiourea formation from ammonium thiocyanate .
- Temperature Control : Maintain reflux temperatures (e.g., 150°C for 5–6 hours) to ensure completion without side reactions.
Yields can be improved by stoichiometric balancing and monitoring reaction progress via TLC or NMR.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions (e.g., methoxy at C7, methyl at C4) and hydroxyl group presence. highlights the use of NMR to resolve coupling patterns in quinoline derivatives .
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O if present) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns, as shown in for structurally similar compounds .
- X-ray Crystallography : Optional for resolving crystal structure ambiguities (not directly cited but inferred from advanced characterization norms).
Advanced Research Questions
Q. How can heterocyclization reactions be applied to modify this compound for enhanced bioactivity?
- Methodological Answer : Heterocyclization introduces bioactive moieties (e.g., thiazolidinones, thiazoles) to the quinoline core. demonstrates:
- Thiazolidinone Formation : React thiourea derivatives with ethyl bromoacetate in anhydrous ethanol and sodium acetate to form 1,3-thiazolidin-4-one rings .
- Thiazole Synthesis : Use bromoacetophenone to generate 4-phenyl-1,3-thiazole derivatives, which may enhance antimicrobial or antiviral activity .
Post-modification bioactivity screening (e.g., antimicrobial assays) should follow OECD guidelines to validate efficacy.
Q. How can researchers address contradictory data in solubility and stability studies of quinoline derivatives?
- Methodological Answer :
- Controlled Solubility Testing : Use standardized solvents (e.g., DMSO, ethanol) and pH buffers to replicate conditions across studies. emphasizes avoiding aerosol formation during handling .
- Stability Profiling : Conduct accelerated degradation studies under varying temperatures and humidity levels. For example, notes that 2-Methyl-4-quinolinol derivatives are stable at 2–8°C .
- Data Harmonization : Cross-validate results using multiple techniques (e.g., HPLC purity checks alongside NMR) to resolve discrepancies .
Q. What computational methods aid in predicting the reactivity and bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model electron density distributions to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect can be quantified .
- Molecular Docking : Screen derivatives against target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina. indirectly supports this by referencing quinolines in COVID-19 drug design .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogues in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
